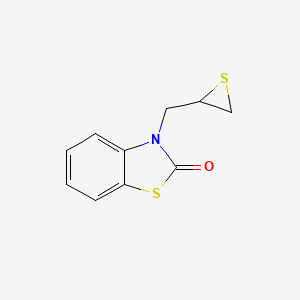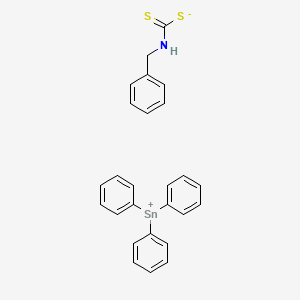
Triphenylstannanylium benzylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylstannanylium benzylcarbamodithioate is an organotin compound with the molecular formula C26H23NS2Sn. This compound is known for its unique structure, which includes a triphenylstannanylium cation and a benzylcarbamodithioate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstannanylium benzylcarbamodithioate typically involves the reaction of triphenyltin chloride with sodium benzylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble by-products. The resulting solution is then concentrated, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylstannanylium benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzylcarbamodithioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triphenylstannanylium benzylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of triphenylstannanylium benzylcarbamodithioate involves its interaction with biological molecules through its organotin moiety. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The molecular targets include enzymes with active thiol groups, and the pathways involved are related to cellular redox balance and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylstannanylium chloride: Similar organotin compound with chloride as the anion.
Benzylcarbamodithioate: Similar compound without the organotin moiety.
Triphenylstannanylium acetate: Another organotin compound with acetate as the anion
Uniqueness
Triphenylstannanylium benzylcarbamodithioate is unique due to its combination of the organotin moiety and the benzylcarbamodithioate anion. This unique structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of both the organotin and dithiocarbamate functionalities allows for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
1803-02-7 |
|---|---|
Molekularformel |
C26H23NS2Sn |
Molekulargewicht |
532.3 g/mol |
IUPAC-Name |
N-benzylcarbamodithioate;triphenylstannanylium |
InChI |
InChI=1S/C8H9NS2.3C6H5.Sn/c10-8(11)9-6-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H2,9,10,11);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
LPKMIIGXSAQXAW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
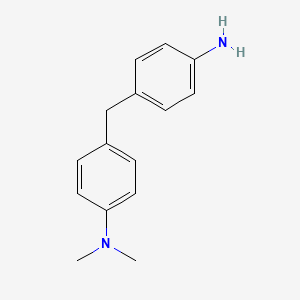
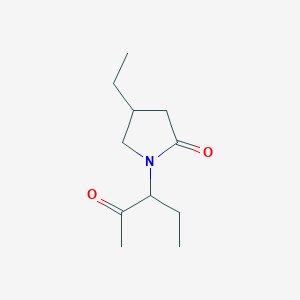
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
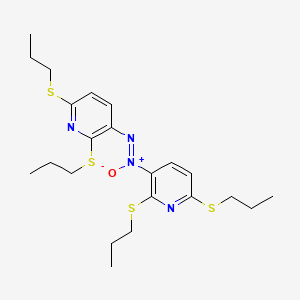
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
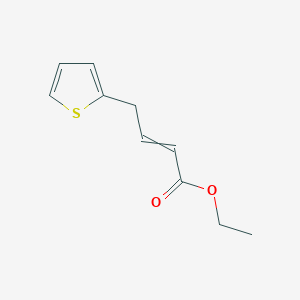
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
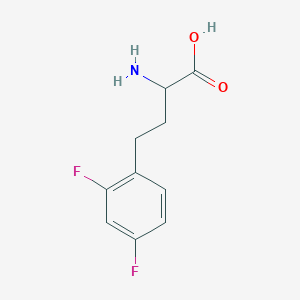
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
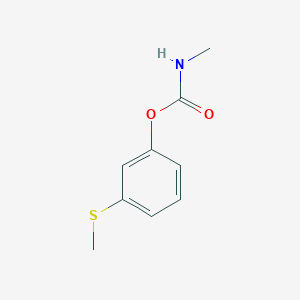
![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
